Aristoloside

Description

Contextualization within the Aristolochia Genus and Aristolochic Acid Derivatives

Aristoloside is a chemical compound situated within the broader context of the Aristolochia genus, a large group of flowering plants belonging to the Aristolochiaceae family. pacificbulbsociety.orgwikipedia.org This genus is renowned in phytochemical research for producing a diverse array of secondary metabolites, including terpenoids, alkaloids, and phenolic compounds. researchgate.netnih.govresearchgate.net Among the most studied constituents of Aristolochia species are the aristolochic acids (AAs). researchgate.netresearchgate.net

Aristolochic acids are a family of structurally related nitrophenanthrene carboxylic acids. wikipedia.orgnih.gov These compounds are characteristic of the Aristolochiaceae family and are found in various parts of the plants, including the roots, stems, and leaves. nih.govmdpi.com The two most prominent members of this family are aristolochic acid I (AAI) and aristolochic acid II (AAII). wikipedia.orgmdpi.com The biosynthesis of these compounds is of significant scientific interest due to the presence of both an aryl carboxylic acid and an uncommon aryl nitro group within their structures. wikipedia.org this compound is chemically classified as a derivative of aristolochic acid, specifically a glycoside. nih.govresearchgate.net It is one of many such derivatives that have been isolated from various Aristolochia species, contributing to the chemical diversity of the genus. nih.govresearchgate.net For instance, Aristolochia clematitis is known to contain this compound alongside aristolochic acids I, II, IV, IIIa, and IVa, as well as aristolactam IIIa and β-sitosterol. nih.gov

Historical Perspectives on its Discovery and Initial Characterization

The discovery and isolation of this compound are rooted in the phytochemical investigation of plants used in traditional medicine. Initial research into the chemical constituents of the Aristolochia genus led to the identification of this specific compound. This compound was first isolated from the stems of Aristolochia manshuriensis. researchgate.net Subsequent phytochemical studies have also reported its presence in other species within the genus, such as Aristolochia tuberosa and Aristolochia argentina. nih.gov

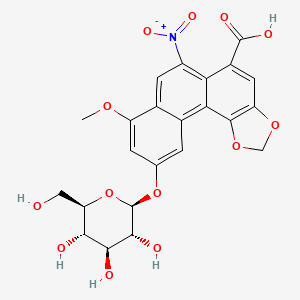

The initial characterization of this compound involved determining its chemical structure. It is identified by the IUPAC name 8-methoxy-6-nitro-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphtho[2,1-g] nih.govresearchgate.netbenzodioxole-5-carboxylic acid. nih.gov This structure reveals it to be a glycoside, where an aristolochic acid-like aglycone is attached to a sugar moiety.

| Property | Value |

|---|

Significance of this compound in Natural Product Chemistry and Chemical Biology Research

The study of this compound holds significance in the fields of natural product chemistry and chemical biology. In natural product chemistry, which involves the isolation, structure elucidation, and synthesis of compounds from natural sources, this compound is a subject of interest due to its unique structure. nih.gov The presence of a glycosidic linkage to a complex nitrophenanthrene core presents challenges and opportunities for synthetic chemists developing new methodologies for constructing such molecules. brandeis.edu The isolation of this compound and other derivatives expands the known chemical diversity of the Aristolochia genus and contributes to the broader library of natural products. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

84014-70-0 |

|---|---|

Molecular Formula |

C23H21NO13 |

Molecular Weight |

519.4 g/mol |

IUPAC Name |

8-methoxy-6-nitro-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid |

InChI |

InChI=1S/C23H21NO13/c1-33-13-3-8(36-23-20(28)19(27)18(26)15(6-25)37-23)2-10-9(13)4-12(24(31)32)16-11(22(29)30)5-14-21(17(10)16)35-7-34-14/h2-5,15,18-20,23,25-28H,6-7H2,1H3,(H,29,30)/t15-,18-,19+,20-,23-/m1/s1 |

InChI Key |

GMKHAVDYTAXBIY-BSTKLLGTSA-N |

SMILES |

COC1=CC(=CC2=C3C(=C(C=C12)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O)OC5C(C(C(C(O5)CO)O)O)O |

Isomeric SMILES |

COC1=CC(=CC2=C3C(=C(C=C12)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

COC1=CC(=CC2=C3C(=C(C=C12)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O)OC5C(C(C(C(O5)CO)O)O)O |

Synonyms |

aristoloside |

Origin of Product |

United States |

Isolation and Purification Methodologies of Aristoloside

Plant Source Identification and Collection Strategies

The successful isolation of aristoloside begins with the accurate identification and strategic collection of its plant sources. The genus Aristolochia is the exclusive provider of this compound, with certain species being more prolific than others.

Aristolochia manshuriensis as a Primary Source

Aristolochia manshuriensis, a deciduous climbing shrub native to regions of East Asia including China, N. Korea, and the Russian Far East, is a principal source for the isolation of this compound. theferns.infosheffields.com The stems of this plant, known as 'Guan Mu Tong' in traditional Chinese medicine, are specifically identified as the primary material from which this compound is extracted. researchgate.netnih.gov Research has focused on the stems of A. manshuriensis for the separation of various aristolochic acids and related compounds, confirming its status as a key resource. nih.govnih.gov In 1983, about 320 tonnes of dried A. manshuriensis stems were consumed in China, indicating its significant use. nih.gov

Other Aristolochia Species Yielding this compound

While A. manshuriensis is a primary source, this compound and its related aristolochic acids are found across the extensive Aristolochia genus, which comprises over 500 species. wikipedia.org Various parts of different species have been documented as sources for these compounds. For instance, aristolochic acids have been isolated from the root of A. longa, the root and stems of A. cucurbitifolia, and the root of A. indica. researchgate.net The wide distribution of these compounds within the genus necessitates careful botanical identification to ensure the correct species and plant part are collected for targeted isolation.

| Plant Species | Part Used as Source | Common Name / Pinyin Name |

| Aristolochia manshuriensis | Stem | Guan Mu Tong nih.gov |

| Aristolochia longa | Root | N/A |

| Aristolochia cucurbitifolia | Root and Stems | N/A |

| Aristolochia indica | Root | Indian Birthwort nih.gov |

| Aristolochia fangchi | Root | Guang Fang Ji nih.govnih.gov |

| Aristolochia contorta | Fruit / Herb | Ma Dou Ling / Tian Xian Teng nih.gov |

| Aristolochia debilis | Fruit / Herb / Root | Ma Dou Ling / Tian Xian Teng / Qing Mu Xiang nih.gov |

| Aristolochia bracteolata | Plant | Worm killer researchgate.netwikipedia.org |

Extraction Techniques from Plant Matrices

Once the plant material is collected, the next critical phase is the extraction of the target compounds from the complex plant matrix. This process involves liberating the this compound from the cellular structures using various solvents and technologies.

Solvent-Based Extraction Approaches (e.g., Methanol, Chloroform, Ethyl Acetate)

Solvent extraction is the most conventional and widely used method for obtaining natural products from plant materials. hilarispublisher.commdpi.com The choice of solvent is crucial and depends on the polarity and solubility of the target compound. hilarispublisher.comresearchgate.net For this compound and related aristolochic acids, a range of organic solvents are employed.

Simple solvent extraction followed by precipitation and recrystallization has been a foundational method for isolating these compounds. researchgate.net Sequential solvent extraction, using solvents of increasing polarity, allows for the separation of compounds into different fractions based on their chemical properties. mdpi.com For example, a process might begin with a non-polar solvent like hexane to remove lipids, followed by solvents of intermediate polarity such as ethyl acetate or chloroform, and finally a highly polar solvent like methanol or ethanol to extract the target alkaloids. hilarispublisher.commdpi.com A specific two-phase solvent system comprising petroleum ether-ethyl acetate-methanol-water (in a 3:7:3:7 v/v ratio) has been effectively used to prepare crude extracts of aristolochic acids from A. manshuriensis for further purification. nih.gov

Advanced Extraction Methods in Phytochemistry

To improve efficiency, reduce solvent consumption, and minimize the degradation of thermolabile compounds, modern extraction techniques have been developed. nih.gov These "green" methods offer significant advantages over conventional approaches. chemrxiv.orgnih.gov

Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to create cavitation in the solvent, which disrupts the plant cell walls. nih.gov This process accelerates the diffusion of the solute into the solvent, enhancing extraction efficiency while often requiring less time and lower temperatures. nih.govnih.gov

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and the moisture within the plant material. This creates a rapid build-up of pressure inside the plant cells, leading to cell rupture and the release of phytochemicals into the solvent. chemrxiv.orgmdpi.com

Supercritical Fluid Extraction (SFE): This method employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. nih.gov By manipulating temperature and pressure, the solvating power of the supercritical fluid can be fine-tuned to selectively extract specific compounds, offering high selectivity with no residual solvent in the final product. chemrxiv.orgnih.gov

| Extraction Method | Principle | Advantages |

| Solvent Extraction | Dissolving solutes in a suitable solvent based on polarity. hilarispublisher.com | Simple, widely applicable. |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. nih.gov | Reduced extraction time and temperature, lower solvent consumption. nih.gov |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid internal heating of plant material, causing cell rupture. chemrxiv.org | Faster extraction, higher yields, less solvent. chemrxiv.org |

| Supercritical Fluid Extraction (SFE) | Utilizes a fluid above its critical temperature and pressure (e.g., CO₂) as a highly selective solvent. nih.gov | High selectivity, solvent-free final product. nih.gov |

Chromatographic Separation Techniques for Compound Isolation

Following extraction, the crude extract contains a mixture of various compounds. Chromatographic techniques are essential for separating and purifying this compound from this complex mixture.

The initial purification of crude extracts often involves column chromatography , where the extract is passed through a column packed with a stationary phase like silica gel. researchgate.netfractioncollector.info The components of the mixture are then separated by eluting them with a mobile phase, typically a gradient of solvents such as a dichloromethane/methanol system. mdpi.com Fractions are collected and monitored using Thin-Layer Chromatography (TLC) to identify those containing the target compounds. hilarispublisher.comfractioncollector.info

For more precise separation and purification, High-Performance Liquid Chromatography (HPLC) is employed. nih.gov Preparative HPLC using a C18 separation column is a powerful tool for isolating specific compounds from complex fractions. nih.gov A specialized and highly efficient method used for separating the structurally similar aristolochic acids from A. manshuriensis is pH-zone-refining counter-current chromatography (PZRCCC) . nih.gov This technique leverages the pKa values and hydrophobicities of the target compounds to achieve high-purity separation in a single run. nih.gov In one study, PZRCCC successfully isolated six different aristolochic and aristolic acids, each with a purity greater than 98%. nih.gov Another method, High-Performance Thin Layer Chromatography (HPTLC) , has been developed for the rapid analysis and separation of aristolochic acid, utilizing a silica gel plate and a solvent system of n-hexane, chloroform, and methanol. researchgate.net

| Chromatographic Technique | Stationary Phase | Mobile Phase / Eluent | Purpose / Outcome |

| Column Chromatography | Silica Gel mdpi.com | Gradient systems (e.g., Dichloromethane/Methanol) mdpi.com | Initial fractionation of crude extract. fractioncollector.info |

| High-Performance Thin Layer Chromatography (HPTLC) | Silica Gel 60 F254 plates researchgate.net | n-hexane: chloroform: methanol researchgate.net | Rapid analysis and separation. researchgate.net |

| Preparative HPLC | C18 column nih.gov | Varies | High-purity isolation of target compounds. nih.gov |

| pH-Zone-Refining Counter-Current Chromatography (PZRCCC) | Liquid (organic phase) nih.gov | Liquid (aqueous phase with modifier) nih.gov | High-purity separation of structurally similar acidic compounds. nih.gov |

Preparative Chromatography (e.g., Column Chromatography, Flash Chromatography)

Preparative chromatography is a cornerstone technique for isolating significant quantities of this compound from crude plant extracts. waters.com Column chromatography, a traditional and widely used method, separates compounds based on their differential adsorption to a solid stationary phase while a liquid mobile phase passes through it. wikipedia.orgkhanacademy.org

In the context of this compound and related compounds like aristolochic acids, silica gel is the most common stationary phase. wikipedia.orgnih.gov The process typically begins with a crude extract obtained from the plant material, which is then loaded onto a prepared silica gel column. youtube.com A solvent system, the mobile phase, is then passed through the column. The polarity of the solvent is critical and is often determined by preliminary analysis using Thin-Layer Chromatography (TLC). wikipedia.org For the separation of aristolochic acids, gradient mixtures of chloroform and methanol are frequently employed. nih.govresearchgate.net As the solvent moves down the column, the different components of the extract travel at different rates, leading to their separation into distinct bands or fractions. khanacademy.org

Flash chromatography is a modification of traditional column chromatography that utilizes pressure to accelerate the flow of the mobile phase, significantly reducing the separation time. youtube.com This technique uses silica gel with a smaller particle size (e.g., 40-63 µm) to achieve better resolution. orgsyn.org The increased speed is advantageous for separating compounds that might be unstable on the stationary phase for extended periods. rochester.edu

Table 1: Parameters for Preparative Chromatography of Aristolochic Acids

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel | wikipedia.orgnih.gov |

| Mobile Phase | Chloroform/methanol gradient mixtures | nih.govresearchgate.net |

| Detection | Fractions are collected and analyzed, often by TLC | youtube.com |

| Goal | To isolate mixtures of aristolochic acids as a yellow crystalline solid | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Purification

High-Performance Liquid Chromatography (HPLC) is an advanced chromatographic technique used for the final purification of this compound, offering high resolution and sensitivity. nih.gov Preparative HPLC, in particular, is employed to isolate pure compounds from the fractions obtained through initial chromatographic steps. nih.govyoutube.com

The purification of aristolochic acids and aristololactams has been successfully achieved using preparative HPLC with a C18 column as the stationary phase. nih.gov In this reversed-phase chromatography approach, a polar mobile phase is used, and separation is based on the differential hydrophobic interactions between the analytes and the stationary phase. youtube.com The mobile phase often consists of a gradient mixture of acetonitrile and acidified water (e.g., with 0.1% acetic acid). nih.gov

An HPLC system equipped with a Diode Array Detector (DAD) allows for the simultaneous quantification and identification of compounds like aristolochic acids by analyzing their UV spectra. nih.gov The process is guided by HPLC fingerprinting, which provides a profile of the extract and helps in tracking the target compounds through various fractionation steps. nih.gov This systematic approach ensures the reproducible isolation of pure compounds. nih.gov

Table 2: HPLC Parameters for Aristolochic Acid Purification

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | C18 column | nih.govnih.gov |

| Mobile Phase | Acetonitrile and acidified water (e.g., 0.1% acetic acid) gradient | nih.gov |

| Detection | Diode Array Detector (DAD) | nih.gov |

| Mode | Preparative | nih.gov |

Solid-Phase Extraction (SPE) in Isolation Protocols

Solid-Phase Extraction (SPE) is a sample preparation technique frequently used for the cleanup and concentration of analytes from complex matrices before further chromatographic analysis. sigmaaldrich.comyoutube.com In the context of this compound and related compounds, SPE serves as an efficient method for purifying crude extracts or biological samples like urine. nih.gov

The SPE process involves several steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the target analytes. youtube.com For the extraction of aristolochic acids, various SPE columns can be used, including C18 and Phenyl columns. nih.gov The choice of washing and eluting solvents is crucial for effective separation. nih.gov For instance, a study on the SPE of aristolochic acids from rat urine utilized an Agilent Phenyl SPE column, washed with an acetic acid-triethylamine solution, and eluted the target compounds with methanol. nih.gov Another method for extracting Aristolochic Acid I from a plant extract used a dual ionic liquid-immobilized ZIF-67 sorbent, with elution using a methanol/aqueous NaOH mixture. mdpi.com This technique is valued for being simple, fast, and selective. nih.gov

Table 3: Solid-Phase Extraction Protocol for Aristolochic Acids

| Step | Procedure | Reference |

|---|---|---|

| Sorbent | Agilent Phenyl SPE column (200 mg) | nih.gov |

| Conditioning | Activation with 1.0 mL methanol, followed by cleansing with 1.0 mL water | nih.gov |

| Sample Loading | 1.0 mL of sample (e.g., rat urine) is added | nih.gov |

| Washing | 0.8 mL of 1% acetic acid 0.02% triethylamine solution to remove interferences | nih.gov |

| Elution | 3.0 mL of methanol to recover the analytes | nih.gov |

Thin-Layer Chromatography (TLC) for Fractionation and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the preliminary analysis of extracts, monitoring the progress of column chromatography separations, and assessing the purity of isolated fractions. wikipedia.org In the isolation of this compound and related aristolochic acids, TLC plays a critical role.

A preliminary detection of aristolochic acids can be performed on silica gel TLC plates, with a mobile phase such as a chloroform:methanol (6:1) mixture. nih.gov The compounds are visualized on the plate, and their Retention factor (Rf) values are calculated. For example, a mixture of aristolochic acids showed an Rf value in the range of 0.43–0.46 with this solvent system. nih.gov

Preparative Thin-Layer Chromatography (PTLC) is an extension of analytical TLC used to separate larger quantities of material. nih.gov After a crude separation by column chromatography, fractions rich in the target compounds can be subjected to PTLC for further purification. nih.gov The bands corresponding to the desired compounds are scraped from the plate, and the compounds are then extracted from the silica gel with a suitable solvent. nih.gov

Table 4: TLC System for Aristolochic Acid Analysis

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 TLC plates | nih.gov |

| Mobile Phase | Chloroform:Methanol (6:1) | nih.gov |

| Rf Value | 0.43–0.46 for aristolochic acid mixture | nih.gov |

| Application | Preliminary detection and purity assessment | nih.govresearchgate.net |

Structural Elucidation of Aristoloside and Its Analogues

Spectroscopic Analysis for Structure Determination

Spectroscopic analysis is a cornerstone in the structural elucidation of natural products like aristoloside. By analyzing the interaction of molecules with electromagnetic radiation, scientists can deduce complex structures. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly crucial in this process. scribd.comresearchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. sigmaaldrich.comhmdb.ca It is instrumental in identifying the structure of complex organic molecules like this compound by analyzing the magnetic properties of atomic nuclei. researchgate.net

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for the initial structural analysis of this compound and its analogues.

The ¹H NMR spectrum provides information about the different types of protons in a molecule and their immediate electronic environment. For instance, in the ¹H-NMR spectrum of an aristolochic acid derivative, characteristic signals can be observed. A significant downfield signal, often a singlet, corresponds to the carboxylic acid proton. ijpsonline.com Aromatic protons appear in specific regions, and their coupling patterns (e.g., doublets, triplets) reveal their positions relative to each other on the phenanthrene (B1679779) ring. ijpsonline.com For example, a proton at C-9 might appear as a triplet due to coupling with protons at C-8 and C-10. ijpsonline.com The presence of a methylenedioxy group is typically confirmed by a two-proton singlet at a characteristic chemical shift. ijpsonline.com

The ¹³C NMR spectrum provides information about the different carbon atoms in a molecule. In conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, which distinguish between CH, CH₂, and CH₃ groups, a complete carbon skeleton can be mapped out. ijpsonline.commdpi.comnih.gov The chemical shifts of the carbon atoms in the phenanthrene core, the methylenedioxy group, the methoxy (B1213986) group, and the carboxylic acid group of aristolochic acid derivatives have been extensively documented. mdpi.comnih.govresearchgate.net In this compound, the presence of a glucose moiety is confirmed by characteristic signals for the anomeric carbon and other sugar carbons in the ¹³C NMR spectrum. ijpsonline.com The attachment of the glucose unit to a specific carbon on the aglycone can be inferred by the significant downfield shift of that carbon compared to the parent aristolochic acid. ijpsonline.com

Table 1: ¹H and ¹³C NMR Spectral Data for Aristolochic Acid-1 and this compound ijpsonline.com

| Position | Aristolochic Acid-1 (¹³C NMR, δ ppm) | Aristolochic Acid-1 (¹H NMR, δ ppm, J in Hz) | This compound (¹³C NMR, δ ppm) | This compound (¹H NMR, δ ppm, J in Hz) |

| 1 | 169.80 | 10.13 (br s, 1H) | 169.80 | 10.21 (br s, 1H) |

| 2 | 115.10 | 7.91 (s, 1H) | 115.10 | 7.91 (s, 1H) |

| 3 | 149.20 | - | 149.20 | - |

| 4 | 147.10 | - | 147.10 | - |

| 5 | 104.20 | 6.28 (br s, 2H) | 104.20 | 6.28 (br s, 2H) |

| 6 | 112.10 | 7.23 (d, 8) | 112.10 | 7.23 (d, 8) |

| 7 | 129.80 | - | 129.80 | - |

| 8 | 134.10 | 8.23 (d, 8) | 134.10 | 8.23 (d, 8) |

| 9 | 119.10 | 7.80 (t, 8) | 152.12 | - |

| 10 | 138.10 | - | 138.10 | - |

| 11 | 158.10 | - | 158.10 | - |

| 12 | 56.80 | 3.98 (s, 3H) | 56.80 | 3.98 (s, 3H) |

| 1' | - | - | 97.20 | 5.20 (d, 7) |

| 2' | - | - | 74.12 | - |

| 3' | - | - | 79.40 | - |

| 4' | - | - | 70.99 | - |

| 5' | - | - | 78.15 | - |

| 6' | - | - | 62.64 | - |

Note: Data acquired in DMSO-d₆. Chemical shifts (δ) are in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and for determining the complete connectivity of the molecule. princeton.edurutgers.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. creative-biostructure.comsdsu.educam.ac.uk In this compound, COSY spectra would show correlations between adjacent aromatic protons on the phenanthrene ring, as well as correlations between the protons within the glucose unit, helping to establish the spin systems. ijpsonline.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). creative-biostructure.comsdsu.edu It is a crucial step in assigning the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. researchgate.netlibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlations). creative-biostructure.comsdsu.edulibretexts.org HMBC is particularly powerful for connecting different fragments of the molecule. For example, it can show a correlation between the anomeric proton of the glucose unit and the carbon atom on the aristolochic acid core to which it is attached, thus definitively establishing the position of glycosylation. ijpsonline.com It can also confirm the positions of substituents like the methoxy group by showing a correlation between the methoxy protons and the corresponding aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu NOESY is valuable for determining the stereochemistry and three-dimensional structure of the molecule. For instance, it can help to determine the relative orientation of substituents on the phenanthrene ring.

Through the combined application of these 1D and 2D NMR techniques, the complete and unambiguous structural elucidation of this compound and its analogues can be achieved. researchgate.net

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. rfi.ac.uk It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information through the analysis of fragmentation patterns. nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar, non-volatile, and thermally unstable compounds like this compound. uzh.chmtoz-biolabs.compubcompare.ainih.gov It allows for the accurate determination of the molecular formula of a compound by providing a precise mass measurement of the molecular ion. mdpi.comresearchgate.net For this compound, HR-ESI-MS would show a prominent pseudomolecular ion, such as [M+H]⁺ (in positive ion mode) or [M-H]⁻ (in negative ion mode), from which the exact molecular weight and, consequently, the elemental composition can be calculated with high accuracy. mdpi.comabu.edu.ng This technique is indispensable for confirming the identity of known aristolochic acids and for identifying new analogues. mdpi.comresearchgate.net

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected precursor ion (e.g., the molecular ion) to generate product ions. The resulting fragmentation pattern provides valuable clues about the structure of the molecule. rfi.ac.ukresearchgate.net

For aristolochic acids and their glycosides, characteristic fragmentation patterns are observed. researchgate.net In the positive ion mode, aristolochic acids often show characteristic losses of small neutral molecules such as H₂O, NO₂, and CO₂ from the protonated molecule [M+H]⁺. researchgate.net A notable fragmentation pathway for compounds containing a methylenedioxy group is the loss of a formaldehyde (B43269) (CH₂O) molecule. ijpsonline.com

In the case of this compound, a major fragmentation pathway involves the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety (162 Da for a hexose (B10828440) like glucose). nih.gov This produces a fragment ion corresponding to the protonated aglycone (the aristolochic acid portion), which can then undergo further fragmentation characteristic of the aristolochic acid core. nih.gov By analyzing these fragmentation patterns, the nature of the aglycone and the presence and type of sugar substituent can be confirmed. doi.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule, particularly the conjugated systems. The UV spectrum of aristolochic acid, the aglycone of this compound, exhibits characteristic absorption maxima that are indicative of its phenanthrene skeleton. nih.govcdnsciencepub.com

The UV spectrum of aristolochic acid I, a primary analogue, shows maximum absorption (λmax) at approximately 224, 250, and 321 nm. jfda-online.com Another analogue, aristolochic acid II, displays similar characteristic peaks with maximum absorption at 217, 251, and 301 nm. jfda-online.com The presence of conjugated π-bonding systems within these molecules is responsible for their absorption of light in the UV range. libretexts.org The specific wavelengths of maximum absorbance can vary slightly between different aristolochic acid analogues due to variations in their substituent groups. For instance, aristolochic acid IVa shows UV absorbance at 225, 244, 256, 283 (shoulder), 318, and 397 nm, while aristolochic acid IIIa has maxima at 215, 257, and 308 nm. nih.gov

A summary of the UV absorption maxima for various aristolochic acid analogues is presented in the table below.

| Compound | UV Absorption Maxima (λmax, nm) |

| Aristolochic Acid I | 225, 253(sh), 321, 394 nih.gov |

| Aristolochic Acid II | 217, 251, 301 jfda-online.com |

| Aristolochic Acid IIIa | 215, 257, 308 nih.gov |

| Aristolochic Acid IVa | 225, 244, 256, 283(sh), 318, 397 nih.gov |

| Aristolochic Acid D | 225, 245, 289, 364 squ.edu.om |

| New Aristolochic Acid Analogue (Compound 9) | 258, 286(sh), 314(sh), 390 nih.gov |

sh = shoulder peak

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound and its aglycone, aristolochic acid, reveals several key absorptions that confirm the presence of specific structural features.

The IR spectrum of aristolochic acid-I shows a characteristic absorption band for a carboxylic acid C=O stretching vibration around 1692 cm⁻¹. ijpsonline.com Additionally, strong absorptions corresponding to an aryl nitro group are observed at approximately 1517 cm⁻¹. ijpsonline.com The presence of a methylenedioxy group is indicated by an absorption around 940 cm⁻¹. ijpsonline.com For this compound, the presence of a hydroxyl group from the sugar moiety is confirmed by a broad absorption band around 3380 cm⁻¹. ijpsonline.com

The table below summarizes the key IR absorption bands and their corresponding functional groups for aristolochic acid derivatives.

| Functional Group | IR Absorption Range (cm⁻¹) |

| Carboxylic Acid (C=O stretch) | ~1692 - 1702 squ.edu.omijpsonline.com |

| Aryl Nitro Group | ~1517 squ.edu.omijpsonline.com |

| Methylenedioxy Group | ~940 - 1010 ijpsonline.com |

| Hydroxyl Group (O-H stretch) | ~3380 (in this compound) ijpsonline.com |

| Phenanthrene Skeleton | ~749 nih.gov |

Chemical Derivatization for Confirmation of Functional Groups

Chemical derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative, to enhance its analytical properties. wikipedia.org In the structural elucidation of this compound, derivatization reactions have been employed to confirm the presence of specific functional groups.

For example, the carboxylic acid group in aristolochic acid can be esterified to form a methyl ester. This reaction modifies the chemical properties of the molecule, and the resulting derivative can be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) to confirm the presence of the carboxyl group. capes.gov.br Similarly, the hydroxyl groups of the sugar moiety in this compound can be acetylated. This process involves reacting the compound with an acetylating agent, which replaces the hydrogen of the hydroxyl groups with acetyl groups. The change in molecular weight and the appearance of characteristic signals in the NMR spectrum of the acetylated derivative provide definitive evidence for the presence and number of hydroxyl groups.

Elucidation of Glycosidic Linkage Configuration

Determining the stereochemistry of the glycosidic bond—the linkage between the sugar (glycone) and the non-sugar (aglycone) parts of this compound—is a critical aspect of its structural elucidation. This bond can exist in either an alpha (α) or beta (β) configuration. khanacademy.org

The configuration of the glycosidic linkage in this compound has been determined to be β. This was established through a combination of spectroscopic and chemical methods. One common approach involves enzymatic hydrolysis. Specific enzymes, known as glycosidases, are highly selective for either α- or β-glycosidic linkages. khanacademy.org Treatment of this compound with a β-glucosidase would cleave the glycosidic bond, releasing the aglycone (aristolochic acid) and the sugar, thus confirming the β-configuration. Conversely, the lack of reaction with an α-glucosidase would provide further evidence.

Modern techniques such as advanced mass spectrometry (MS) can also provide insights into the stereochemistry of glycosidic bonds. lukasz-migas.com By analyzing the fragmentation patterns of the molecule in the gas phase, it is possible to deduce the original orientation of the linkage. lukasz-migas.comd-nb.info

Structural Characterization of this compound Analogues (e.g., this compound B, this compound C)

Several analogues of this compound, such as this compound B and this compound C, have been isolated and characterized from various plant sources. capes.gov.br The structural elucidation of these analogues follows a similar approach to that of this compound, relying heavily on spectroscopic techniques like NMR, MS, UV-Vis, and IR spectroscopy.

The primary differences between these analogues often lie in the substitution pattern on the phenanthrene ring of the aristolochic acid moiety or variations in the sugar component. For example, aristolochic acid-C is an aristolochic acid derivative that has been identified. capes.gov.br By comparing the spectroscopic data of these analogues with that of the parent this compound and aristolochic acid, the specific structural modifications can be determined. For instance, shifts in the NMR signals or differences in the fragmentation patterns in the mass spectrum can pinpoint the location and nature of different substituent groups.

A study on Aristolochia kankauensis led to the isolation and characterization of fourteen aristolochic acid derivatives, including aristolochic acid-C. capes.gov.br The structures of these compounds were elucidated through comprehensive spectral and chemical analyses. capes.gov.br

Preclinical Biological Activities and Molecular Mechanisms of Aristoloside

Investigation of Antioxidant Potential

The investigation into the antioxidant potential of Aristoloside, particularly through specific in vitro free radical scavenging assays, is not extensively detailed in the provided literature.

Cellular Antioxidant Mechanisms

Specific research detailing the cellular antioxidant mechanisms employed by this compound is not presented in the available search results. While general cellular antioxidant defense systems involving enzymes like superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase are known, and non-enzymatic antioxidants such as glutathione, vitamins C and E, and alpha-lipoic acid play crucial roles, the precise mechanisms by which this compound might influence these cellular processes remain to be elucidated in the provided data. frontiersin.orgnews-medical.netmdpi.com

Evaluation of Antiproliferative and Anticancer Activities (in vitro, non-human cell lines)

This compound has demonstrated potential in preclinical evaluations related to antiproliferative and anticancer activities.

Cytotoxic Effects on Cancer Cell Lines (e.g., MCF-7, HepG-2)

This compound has been reported to inhibit carcinogenesis semanticscholar.org. Furthermore, studies indicate that this compound exhibits anticancer activity against the T47D human breast cancer cell line and demonstrates antileukemic activity in U937 human leukemic cell lines researchgate.net. While Aristolochia extracts have shown cytotoxic effects on cell lines such as MCF-7 and HepG-2, specific quantitative data (e.g., IC50 values) for this compound itself on these particular cell lines are not detailed in the provided literature. japsonline.comnih.goveaht.orgnih.govphcogj.commdpi.com

Table 1: Reported Preclinical Biological Activities of this compound

| Activity Type | Target Cell Lines/System | Reported Effect | Reference |

| Carcinogenesis Inhibition | Not specified | Inhibitory effect | semanticscholar.org |

| Anticancer activity | T47D (breast cancer) | Demonstrated activity | researchgate.net |

| Antileukemic activity | U937 (leukemic) | Demonstrated activity | researchgate.net |

Modulation of Cell Cycle Progression (non-human clinical)

Specific research detailing this compound's direct impact on cell cycle progression is not available in the provided search results. While cell cycle modulation is a key mechanism targeted by many anticancer agents, and studies on other compounds (e.g., compound I in nih.gov) have shown cell cycle arrest, direct evidence for this compound's role in this process is not presented. nih.govwisc.edunih.gov

Receptor-Ligand Interactions and Molecular Docking Studies

Understanding how a compound interacts with biological targets at a molecular level is fundamental to preclinical drug discovery. Receptor-ligand interactions describe the binding events between a molecule (ligand) and its biological receptor, which can trigger or block cellular responses. Molecular docking is a key computational technique used to predict these interactions. It involves simulating the binding of a ligand to a protein's active site, predicting preferred orientations and estimating binding affinities jscimedcentral.comnumberanalytics.comasianjpr.comfiveable.mepharmafeatures.com. These studies aim to identify potential drug candidates by evaluating how well a molecule fits into a target's binding pocket and the strength of the resulting interaction jscimedcentral.compharmafeatures.com. The process typically involves conformational search algorithms and scoring functions to assess the energetic favorability of different binding poses jscimedcentral.comfiveable.mepharmafeatures.com. Various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial in stabilizing these complexes jscimedcentral.comvolkamerlab.org. Tools like BINANA and PLIP are employed to analyze and visualize these protein-ligand interactions volkamerlab.orgpitt.edu.

While this compound has been noted for various biological effects, including general cytotoxicity semanticscholar.org, detailed in silico studies specifically characterizing its receptor-ligand interactions or providing molecular docking analyses with particular protein targets are not extensively detailed in the available literature. The compound is broadly mentioned as interacting with "multiple cellular targets" semanticscholar.org, underscoring the need for more specific investigations into its binding mechanisms.

Data Table for Receptor-Ligand Interactions and Molecular Docking Studies

| Target Protein | Binding Affinity / Docking Score | Interaction Type | Reference |

| Not Specified | Not Specified | Not Specified | N/A |

Investigation of Enzyme Inhibition Profiles

Enzyme inhibition plays a critical role in modulating cellular processes and is a cornerstone of therapeutic intervention numberanalytics.comnih.govmdpi.com. Enzyme inhibitors are compounds that reduce or block the activity of specific enzymes, thereby altering metabolic pathways or cellular functions. Key metrics used to quantify enzyme inhibition include the IC50 (half-maximal inhibitory concentration), which represents the concentration of an inhibitor required to achieve 50% of the maximum possible inhibition, and the Ki (inhibition constant), which reflects the binding affinity of the inhibitor to the enzyme sciencesnail.comsigmaaldrich.com. Inhibition can occur through various mechanisms, such as competitive, non-competitive, or allosteric binding numberanalytics.comsciencesnail.comresearchgate.net.

Research has indicated that this compound possesses certain enzyme inhibitory properties. It has been reported to have "glucosidase enzyme inhibition properties" semanticscholar.org. Additionally, this compound has been noted for its inhibition of "cytochrome P450 enzymes" semanticscholar.org, a critical family of enzymes involved in drug metabolism. Furthermore, the compound has demonstrated "selective cancer cell cytotoxicity with an IC50 value" semanticscholar.org, suggesting a general inhibitory effect that leads to cell death, although the specific enzyme target responsible for this cytotoxicity is not identified in the provided literature.

Data Table for Enzyme Inhibition Profiles

| Enzyme Target | Inhibition Type | IC50 Value | Ki Value | Reference |

| Glucosidase (General) | Not Specified | Not Specified | Not Specified | semanticscholar.org |

| Cytochrome P450 (General) | Not Specified | Not Specified | Not Specified | semanticscholar.org |

| Target for Cytotoxicity | Not Specified | Reported | Not Specified | semanticscholar.org |

The search results indicate that while "this compound" is mentioned in relation to Aristolochia species and Aristolochic Acids (AAs), there is a lack of specific preclinical metabolic disposition (DMPK) data for this compound itself. The available literature primarily focuses on the metabolism, toxicity, and pharmacokinetics of Aristolochic Acids (AA-I, AA-II, and their derivatives) nih.govacs.orgacademicjournals.orgresearchgate.netresearchgate.netacs.orgnih.govresearchgate.net.

These studies on Aristolochic Acids describe pathways such as demethylation, nitroreduction, hydroxylation, denitration, and conjugation (glucuronide, sulfate, acetyl) nih.govresearchgate.net. They also detail the formation of reactive intermediates and DNA adducts, which are linked to the nephrotoxicity and carcinogenicity of AAs nih.govacs.orgresearchgate.net. Pharmacokinetic studies of Aristolochic Acids have been conducted in animal models, revealing dose-dependent clearance rates and tubular reabsorption in the kidneys acs.orgnih.gov.

However, the specific DMPK parameters for this compound, such as its in vitro metabolic stability in microsomes or hepatocytes, identification of its major metabolites, in vivo pharmacokinetic profiles, mass balance studies using radiolabeled analogues, or tissue distribution and accumulation, are not detailed in the provided search results. The mention of this compound in these contexts typically refers to it as a derivative or related compound within the broader study of Aristolochic Acids acs.orgresearchgate.netmdpi.com.

Therefore, it is not possible to generate a detailed article with scientifically accurate content and data tables focusing solely on the preclinical metabolic disposition of this compound based on the current search results. The information available pertains to Aristolochic Acids, not this compound's specific DMPK profile.

Preclinical Metabolic Disposition of Aristoloside Dmpk

In vivo Pharmacokinetic and Disposition Studies (non-human animal models)

Excretion Pathways and Metabolite Profiling in Biofluids (non-human)

Preclinical studies in animal models are essential for elucidating the excretion routes and identifying metabolites of Aristoloside. Research indicates that compounds are eliminated from the body through various biofluids, primarily urine and bile, with feces also serving as a significant excretion route for many xenobiotics nih.govbioivt.com. Studies investigating the metabolism of aristolochic acid (AA), which shares structural similarities with this compound, have shown that its metabolites are excreted in rat urine nih.govnih.gov. Specifically, in vivo metabolism of aristolochic acid I (AAI) and II (AAII) in rats revealed the formation of oxidative and reductive metabolites excreted in urine nih.gov. While direct data on this compound's specific excretion pathways in non-human biofluids is limited in the provided search results, the general understanding of drug metabolism suggests that this compound and its metabolites would likely follow similar patterns, with urine and bile being key routes. Fecal excretion is also a common pathway, particularly for compounds or their metabolites that undergo enterohepatic circulation or are poorly absorbed bioivt.commdpi.com.

Metabolite Identification and Quantification Techniques (e.g., LC-MS/MS)

The identification and quantification of metabolites are critical for understanding a compound's metabolic fate. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely employed and powerful analytical technique for these purposes in preclinical studies nih.govmdpi.comchromatographyonline.comlcms.cz. LC-MS/MS allows for the separation of complex mixtures and the sensitive and specific detection of compounds based on their mass-to-charge ratio and fragmentation patterns nih.govmdpi.comchromatographyonline.com. This technology is instrumental in profiling metabolites in various biological matrices, such as plasma, urine, and bile nih.govmdpi.comnih.gov. For this compound, LC-MS/MS would be the method of choice for identifying its metabolites and quantifying their levels in preclinical biofluids. High-resolution mass spectrometry (HRMS) coupled with LC can further enhance the accuracy of metabolite identification by providing precise mass measurements lcms.cz.

Preclinical in vitro to in vivo Extrapolation Models for Metabolic Clearance

Predicting in vivo metabolic clearance from in vitro data is a cornerstone of preclinical drug development, aiming to reduce the reliance on extensive animal testing and improve the accuracy of human pharmacokinetic predictions wuxiapptec.commmv.orgnih.govnih.gov. In vitro systems, such as liver microsomes and hepatocytes, are commonly used to determine intrinsic clearance (CLint) nih.govnih.govnuvisan.comevotec.comevotec.com. These in vitro intrinsic clearance values are then scaled using various models, such as the well-stirred liver model, and physiological parameters (e.g., liver weight, blood flow, fraction unbound) to predict in vivo hepatic clearance (CLh) mmv.orgnih.govnih.govnuvisan.comevotec.com. Physiologically based pharmacokinetic (PBPK) models are advanced tools that integrate these physiological and drug-specific parameters to simulate drug disposition in vivo unc.eduresearchgate.netnih.govnih.gov.

Challenges in in vitro-to-in vivo extrapolation (IVIVE) include inter-laboratory variability in assay results and the potential for in vitro systems to not fully recapitulate all in vivo metabolic pathways or transporter activities mmv.orgnih.gov. For instance, microsomal stability assays primarily reflect Phase I metabolism and may not account for Phase II conjugation or extrahepatic metabolism mmv.orgevotec.com. Despite these challenges, IVIVE, often refined with PBPK modeling, remains a critical approach for estimating metabolic clearance and guiding preclinical and clinical development wuxiapptec.comresearchgate.netnih.govnih.gov. The accuracy of these predictions is continuously being improved through advancements in assay methodologies and modeling techniques wuxiapptec.comnih.govbiorxiv.org.

Analytical Methods for Quantification and Quality Control

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for the analysis of aristoloside and its derivatives. semanticscholar.org Its high resolution and sensitivity make it ideal for separating these compounds from other components in intricate sample matrices. Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation employed for this purpose. semanticscholar.org

HPLC coupled with an Ultraviolet (UV) or Photodiode Array (PDA) detector is a standard and robust method for the quantification of this compound and related AAs. nih.gov The aromatic nature of the nitrophenanthrene carboxylic acid structure of these compounds results in strong UV absorbance, allowing for sensitive detection.

Quantification is typically performed by monitoring the absorbance at specific wavelengths where the analytes exhibit maximum absorption, commonly 250 nm, 254 nm, or 390 nm. semanticscholar.orgnih.govresearchgate.net Calibration curves are constructed by plotting the peak area against a series of known concentrations of analytical standards to ensure linearity and accuracy. semanticscholar.org Isocratic methods, which use a constant mobile phase composition, have been developed for their simplicity and cost-effectiveness in routine analysis. semanticscholar.orgresearchgate.net

Table 1: Example of Isocratic HPLC-DAD Conditions for Aristolochic Acid Analysis This table is interactive. Users can sort and filter the data.

| Parameter | Condition | Source |

|---|---|---|

| Column | InertSustain C18 (250 x 4.6 mm, 3 µm) | semanticscholar.org |

| Mobile Phase | Acetonitrile : Water (1:1) with 0.1% Acetic Acid | semanticscholar.org |

| Flow Rate | 1.0 mL/min | semanticscholar.orgresearchgate.net |

| Detection | Diode Array Detector (DAD) at 254 nm | semanticscholar.orgresearchgate.net |

| Injection Volume | 20 µL | semanticscholar.org |

| Oven Temperature | 40°C | semanticscholar.org |

| Run Time | 15 min | semanticscholar.org |

| Quantification Limit (AAI) | 0.138 ± 0.010 µg/mL | semanticscholar.org |

| Quantification Limit (AAII) | 0.558 ± 0.042 µg/mL | semanticscholar.org |

For enhanced sensitivity and specificity, HPLC systems are frequently coupled with mass spectrometry (MS) detectors. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are particularly powerful for identifying and quantifying trace levels of aristolosides and AAs in highly complex samples. researchgate.netmdpi.com

This coupling provides structural information based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns, offering a higher degree of confidence in compound identification compared to UV detection alone. researchgate.net In the analysis of AAs, characteristic pseudomolecular ions such as [M+H]⁺, [M+NH₄]⁺, and [M+H-H₂O]⁺ are often monitored in the positive ion mode. researchgate.net LC-MS/MS methods operating in Multiple Reaction Monitoring (MRM) mode offer exceptional sensitivity, with detection limits reported in the low ng/g range. researchgate.netdlu.edu.vn

Table 2: Optimized LC-MS/MS Parameters for Aristolochic Acid Analysis This table is interactive. Users can sort and filter the data.

| Parameter | Condition | Source |

|---|---|---|

| Separation Column | Reverse Phase C18 (2.1 x 150 mm, 5 µm) | researchgate.net |

| Mobile Phase | 35% Acetonitrile and 65% aqueous solution with 0.1% Formic Acid and 0.1% Ammonium Acetate | researchgate.net |

| Flow Rate | 0.3 mL/min | researchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

| Capillary Voltage | 3.0 kV | researchgate.net |

| Collision Energy (AAI) | 10 eV | researchgate.net |

| Collision Energy (AAII) | 12 eV | researchgate.net |

| Detection Limit (AA A) | 0.030 ng/g | researchgate.netdlu.edu.vn |

To ensure the reliability of analytical results, HPLC methods must be thoroughly validated according to established guidelines. Key validation parameters include:

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically demonstrated by a high correlation coefficient (r² > 0.99) for the calibration curve. semanticscholar.orgsemanticscholar.org

Precision : The closeness of agreement between a series of measurements. It is expressed as the relative standard deviation (RSD) for replicate analyses. RSD values are expected to be low, often below 10.5% for complex samples. researchgate.netdlu.edu.vn

Accuracy : The closeness of the measured value to the true value. It is often assessed through recovery studies.

Recovery : The percentage of the true amount of an analyte that is detected by the analytical method. For aristolochic acids, mean recoveries are typically expected to be within the range of 80% to 110%. researchgate.netdlu.edu.vnnih.gov

Table 3: Summary of Method Validation Findings for Aristolochic Acid Analysis This table is interactive. Users can sort and filter the data.

| Validation Parameter | Typical Acceptance Criteria | Reported Values | Source |

|---|---|---|---|

| Linearity (r²) | > 0.995 | 0.9914 - 0.9997 | semanticscholar.orgsemanticscholar.orgnih.gov |

| Precision (% RSD) | < 15% | < 10.5% | researchgate.netdlu.edu.vn |

| Accuracy/Recovery (%) | 80 - 120% | 80.2% - 110% | researchgate.netdlu.edu.vnmdpi.com |

| Limit of Detection (LOD) | Method Dependent | 0.030 ng/g to 2 µ g/100 mL | semanticscholar.orgresearchgate.net |

| Limit of Quantification (LOQ) | Method Dependent | 1.7 µ g/100 mL | semanticscholar.org |

Capillary Electrophoresis (CE) for Compound Analysis

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), serves as a valuable alternative to HPLC for the analysis of aristolosides. who.intnih.gov CE offers advantages such as high separation efficiency, short analysis times, and minimal consumption of solvents and samples. researchgate.net

In this technique, charged molecules are separated in a narrow capillary under the influence of an electric field. The separation of aristolochic acids has been successfully achieved using buffer solutions such as sodium tetraborate at a pH of 9.5 or mixtures of sodium dihydrogen phosphate, sodium borate, and sodium dodecyl sulfate at a pH between 6.5 and 7. nih.govresearchgate.netnih.gov Detection is commonly performed using a UV detector at wavelengths like 250 nm. e3s-conferences.org Studies have demonstrated good precision for CE methods, with RSD values for peak area reported to be between 2.6% and 4.0%. nih.gov

Spectrophotometric Assays for General Quantification

While chromatographic methods are preferred for separating and quantifying individual compounds, UV-Vis spectrophotometry can be used for the general quantification of aristolochic acids, particularly for determining the concentration of standard solutions. This method relies on the principle that the amount of light absorbed by a solution is proportional to the concentration of the analyte.

A common procedure involves dissolving a precisely weighed amount of an aristolochic acid standard in a solvent like acetonitrile, followed by dilution with ethanol. The absorbance of this solution is then measured at a specific wavelength, such as 390 nm. nih.gov The concentration can be calculated using the Beer-Lambert law and the known molar extinction coefficient of the compound, which for aristolochic acid is 6500 L·mol⁻¹·cm⁻¹. nih.gov

Sample Preparation Strategies for Analytical Profiling (e.g., Solvent Extraction, SPE)

Effective sample preparation is a critical step to isolate aristolosides from complex matrices and remove interfering substances prior to instrumental analysis. nih.gov The choice of method depends on the nature of the sample and the subsequent analytical technique.

Solvent Extraction is a fundamental technique used to extract aristolosides from solid samples, such as plant material. Maceration with solvents like methanol is a common approach. nih.govbioone.org More advanced methods like pressurized liquid extraction and ultrasound-assisted extraction have been shown to be more efficient than traditional Soxhlet extraction. who.intrev-sen.ec In some protocols, a defatting step using a nonpolar solvent like petroleum ether is performed before the main extraction to remove lipids. bioone.org Alkaline extraction using a slightly alkaline medium has also been employed, followed by acidification to precipitate the aristolochic acids. google.com

Solid-Phase Extraction (SPE) is a widely used cleanup and pre-concentration technique that separates compounds based on their physical and chemical properties. nih.govasianpubs.org For aristolochic acids, reversed-phase cartridges (e.g., C18) or specialized anion-exchange cartridges are often utilized. asianpubs.org A typical SPE procedure involves conditioning the cartridge, loading the sample extract, washing away impurities with a weak solvent, and finally eluting the target analytes with a stronger solvent. nih.gov This process effectively reduces matrix effects and improves the sensitivity of the subsequent analysis. nih.gov

Table 4: Example of a Solid-Phase Extraction (SPE) Protocol for Aristolochic Acids This table is interactive. Users can sort and filter the data.

| Step | Procedure | Volume | Solvent/Solution | Source |

|---|---|---|---|---|

| Cartridge Type | Agilent Phenyl SPE | 200 mg | - | nih.gov |

| 1. Activation | Condition the cartridge | 1.0 mL | Methanol | nih.gov |

| 2. Cleansing | Equilibrate the cartridge | 1.0 mL | Water | nih.gov |

| 3. Loading | Apply the sample | 1.0 mL | Sample Extract | nih.gov |

| 4. Washing | Remove interferences | 0.8 mL | 1% Acetic Acid - 0.02% Triethylamine | nih.gov |

| 5. Elution | Collect the analytes | 3.0 mL | Methanol | nih.gov |

Synthesis and Derivatization Studies of Aristoloside

Chemical Synthesis Approaches to Aristoloside

While the direct total synthesis of this compound has not been extensively documented in publicly available research, the synthesis of its aglycone, aristolochic acid IVa, and other related aristolochic acids (AAs) provides a foundational framework for its potential chemical synthesis. This compound is the O-glucoside of aristolochic acid IVa. doi.org Therefore, a plausible synthetic route would involve the synthesis of aristolochic acid IVa followed by a glycosylation step.

A versatile and widely employed method for constructing the core phenanthrene (B1679779) structure of aristolochic acids is the Suzuki-Miyaura coupling reaction. researchgate.net This approach has been successfully utilized to synthesize various aristolochic acids, including AA I, AA II, AA III, and AA IV. researchgate.net

A general retrosynthetic analysis for aristolochic acids based on the Suzuki-Miyaura coupling strategy is outlined below:

Key Steps in the Synthesis of the Aristolochic Acid Core:

Preparation of Coupling Partners: The synthesis typically involves the preparation of two key fragments: a substituted iodobenzyl alcohol derivative and a substituted benzaldehyde-2-boronate.

Suzuki-Miyaura Coupling: The palladium-catalyzed cross-coupling of the iodo-benzyl alcohol with the benzaldehyde-2-boronate leads to the formation of a biphenyl (B1667301) intermediate. This is often followed by an intramolecular aldol (B89426) condensation/elimination reaction to construct the phenanthrene ring system directly. researchgate.net

Functional Group Manipulations: Subsequent steps involve the deprotection of the benzyl (B1604629) alcohol and a two-step oxidation to introduce the carboxylic acid functionality at the desired position, yielding the aristolochic acid scaffold. researchgate.net

Hypothetical Final Step for this compound Synthesis:

Glycosylation: Once aristolochic acid IVa is synthesized, the final step to obtain this compound would be a stereoselective glycosylation reaction. This would involve coupling the hydroxyl group of aristolochic acid IVa with a protected glucose donor, followed by deprotection to yield this compound.

While this compound itself is naturally isolated from sources like Aristolochia manshuriensis researchgate.net, the development of a total synthesis would be crucial for producing larger quantities for detailed biological evaluation and for the synthesis of analogues not accessible through derivatization of the natural product.

Development of this compound Analogues and Derivatives

The development of analogues and derivatives of aristolochic acids, including by extension this compound, is a key strategy for exploring their biological activities and understanding their mechanisms of action. rsc.orgwikipedia.org Research in this area has primarily focused on modifications of the core aristolochic acid structure.

Strategies for Analogue Development:

Diverted Total Synthesis (DTS): This strategy involves intercepting intermediates in a total synthesis route to create analogues with modified structures. wikipedia.org For aristolochic acids, this could involve using different substituted coupling partners in the Suzuki-Miyaura reaction to generate a variety of analogues with diverse substitution patterns on the phenanthrene ring.

Semisynthesis: This approach involves chemically modifying the naturally isolated this compound or its aglycone. For instance, the semisynthetic methyl ester of this compound has been reported. researchgate.net

Synthesis of Metabolites: A significant area of research has been the synthesis of known and putative metabolites of aristolochic acids. This includes the synthesis of N-hydroxyaristolactams and their N-acetoxy and N-sulfonyloxy derivatives, which are believed to be the ultimate carcinogenic species. researchgate.net

Examples of Synthesized Analogues and Derivatives:

A number of aristolactam analogues, which are structurally related to the reductive metabolites of aristolochic acids, have been synthesized and evaluated for their biological activities. nih.gov While not direct analogues of this compound, these studies provide insight into the types of structural modifications that can be made to the core phenanthrene system.

| Compound Class | Synthetic Approach | Purpose of Derivatization | Reference |

| Aristolochic Acid Methyl Esters | Esterification of the natural product | To investigate the role of the carboxylic acid group | researchgate.net |

| Aristolochic Acids with Modified Substituents | Varied coupling partners in Suzuki-Miyaura synthesis | To probe structure-activity relationships | researchgate.net |

| N-Hydroxyaristolactams | Reduction of the nitro group followed by N-oxidation | To study the metabolic activation pathway | researchgate.net |

| Aristolactam Analogues | Total synthesis from simple starting materials | To evaluate antitumor activity | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues (preclinical)

Preclinical structure-activity relationship (SAR) studies are crucial for identifying the chemical features of a molecule that are responsible for its biological activity. For aristolochic acids and their derivatives, SAR studies have provided valuable insights into the structural requirements for their transport and toxicity.

A study on the interaction of aristolochic acid I (AA-I) with murine organic anion transporters (mOat1, mOat2, and mOat3) revealed key structural determinants for high-affinity binding and transport. researchgate.net Given that this compound is a glucoside of an aristolochic acid, these findings are highly relevant to understanding its potential interactions.

Key Findings from Preclinical SAR Studies of Aristolochic Acids:

| Structural Feature | Impact on Activity | Details | Reference |

| Carboxylic Acid Group | Critical for high-affinity interaction with mOat1, mOat2, and mOat3. | The presence of the free carboxylic acid is essential for transport by these key renal transporters. | researchgate.net |

| Nitro Group | Required for high-affinity interaction with mOat1. | This suggests a degree of transporter-specific recognition based on the nitro moiety. | researchgate.net |

| 8-Methoxy Group | Not essential for transport. | While this group is considered important for toxicity, it is not a prerequisite for transport by the studied organic anion transporters. | researchgate.net |

These findings suggest that for this compound to be transported by these systems, it would likely need to be hydrolyzed to its aglycone, aristolochic acid IVa, to unmask the critical carboxylic acid group.

Furthermore, studies on aristolactam analogues have shown that modifications to the phenanthrene ring system can significantly impact their antitumor activity. Several synthetic aristolactam derivatives have demonstrated potent antitumor activities with GI50 values in the submicromolar range against a variety of cancer cell lines. nih.gov This indicates that the core phenanthrene structure is a valuable scaffold for the development of new anticancer agents, and that systematic modification of this scaffold can lead to compounds with enhanced potency.

Future Research Directions for Aristoloside

Elucidation of Undiscovered Biological Activities through High-Throughput Screening (preclinical)

High-throughput screening (HTS) offers a powerful, automated approach to rapidly assess large libraries of compounds for specific biological activities. nih.gov Applying HTS to aristoloside and its derivatives can systematically unveil previously unknown therapeutic potentials. Natural product libraries, often containing thousands of structurally diverse compounds, are valuable resources for such screening campaigns. targetmol.combiocrick.com

Future preclinical research should involve screening this compound against a wide array of biological targets. This can include cellular assays to identify effects on various cell lines or target-based assays focusing on specific enzymes, receptors, or signaling pathways. nih.gov For instance, screening campaigns have successfully identified novel antibacterial and anti-parasitic agents from natural product collections. nih.govresearchgate.net A similar strategy could reveal, for example, unforeseen anti-inflammatory, antiviral, or neuroprotective properties of this compound. The integration of automation is crucial for the efficient preparation and screening of these compound libraries. nih.gov

Table 1: Illustrative High-Throughput Screening Campaign for this compound

| Step | Description | Key Considerations |

|---|---|---|

| 1. Library Preparation | Creation of a diverse library of this compound analogues and derivatives through semi-synthesis or combinatorial chemistry. | Structural diversity is key to exploring the structure-activity relationship (SAR). |

| 2. Assay Development | Design and optimization of robust and sensitive cell-based or target-based assays relevant to various disease areas (e.g., cancer, inflammation, infectious diseases). | Assays must be miniaturized for 96- or 384-well plate formats and validated for reliability and reproducibility. |

| 3. Primary Screening | Automated screening of the entire compound library at a single concentration to identify initial "hits." | Focus on identifying compounds that show significant activity above a predefined threshold. |

| 4. Hit Confirmation | Re-testing of initial hits to eliminate false positives. | Confirms the activity observed in the primary screen. |

| 5. Dose-Response Analysis | Testing of confirmed hits at multiple concentrations to determine potency (e.g., IC50 or EC50 values). | Establishes a quantitative measure of the compound's activity. |

| 6. Secondary Assays | Further characterization of active compounds in more complex, physiologically relevant models (e.g., co-culture systems, 3D spheroids). | Provides deeper insights into the biological effects and potential mechanism of action. |

Advanced Mechanistic Studies at the Cellular and Subcellular Levels

A fundamental understanding of how this compound interacts with biological systems requires detailed investigation at the cellular and subcellular levels. Future research must aim to pinpoint the specific molecular targets and elucidate the pathways through which this compound exerts its effects.

Determining the subcellular localization of a compound is a critical step in understanding its mechanism of action. nih.gov Advanced microscopy techniques, such as fluorescence microscopy and correlative light and electron microscopy (CLEM), can be employed to visualize the distribution of this compound within cells. nih.gov This can be achieved by developing fluorescently-tagged derivatives of this compound or using label-free imaging techniques. Identifying whether a compound accumulates in the nucleus, mitochondria, endoplasmic reticulum, or other organelles provides crucial clues about its biological function. nih.govnih.gov For example, the nuclear localization of certain flavonoids has suggested potential roles in gene regulation. tandfonline.com

Table 2: Techniques for Subcellular Localization Studies

| Technique | Principle | Application for this compound |

|---|---|---|

| Fluorescence Microscopy | Uses fluorescent probes (either intrinsic fluorescence or tagged molecules) to visualize compound distribution within cells. | A fluorescently labeled this compound derivative could be synthesized to track its accumulation in specific organelles. nih.gov |

| Confocal Microscopy | A specialized type of fluorescence microscopy that provides high-resolution, optically sectioned images, reducing out-of-focus blur. | Offers precise localization and enables co-localization studies with organelle-specific markers. |

| Correlative Light and Electron Microscopy (CLEM) | Combines the advantages of fluorescence microscopy (for identifying the molecule of interest) with the high resolution of electron microscopy (for detailed ultrastructural context). | Could provide unprecedented detail on the specific subcellular structures with which this compound interacts. nih.gov |

| Secondary Ion Mass Spectrometry (SIMS) | A mass spectrometry technique that can map the distribution of molecules on a surface with high spatial resolution. | Can be used to visualize the distribution of unlabeled this compound based on its unique molecular signature. nih.gov |

Chemoinformatics and Computational Modeling for Predictive Research

Chemoinformatics and computational modeling have become indispensable tools in modern drug discovery and chemical biology. researchgate.net These in silico methods can predict the biological activities, properties, and potential targets of compounds, thereby guiding and accelerating experimental research. acs.orgbio-hpc.eu

For this compound, Quantitative Structure-Activity Relationship (QSAR) models can be developed. QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. bio-hpc.eumdpi.com By analyzing a dataset of this compound analogues and their measured activities, a predictive QSAR model can be built. This model could then be used to virtually screen new, hypothetical this compound derivatives to prioritize the synthesis of those with the highest predicted potency. bio-hpc.eu Machine learning algorithms, such as random forest and gradient boosting, have shown significant success in developing robust predictive models for the bioactivity of natural products and other small molecules. nih.govnih.govmdpi.com

Computational studies have already been applied to aristolochic acid analogues to analyze their chemical space and predict toxicity. mdpi.comnih.gov A similar approach can be used proactively for this compound to predict a broader range of biological activities and guide research toward more promising avenues.

Table 3: Computational Approaches for Predictive Research on this compound

| Approach | Description | Potential Application |

|---|---|---|

| Molecular Similarity Analysis | Compares the structural features of this compound to databases of known drugs and bioactive compounds to infer potential targets. nih.gov | Predict potential protein targets for this compound based on the "guilt-by-association" principle. |

| QSAR Modeling | Develops predictive models linking structural descriptors of this compound analogues to a specific biological activity. bio-hpc.eu | Guide the design of new this compound derivatives with enhanced or novel activities. |

| Molecular Docking | Simulates the binding of this compound to the three-dimensional structure of a potential protein target. | Predict binding affinity and identify key interactions, helping to validate potential targets identified through other means. |

| Machine Learning Models | Utilizes algorithms trained on large datasets of compounds and their activities to predict the bioactivity of new molecules like this compound. nih.govmdpi.com | Predict a wide range of potential activities for this compound against various targets or in different cellular contexts. |

Exploration of Novel Biosynthetic Enzymes and Genetic Engineering for Production Optimization

The production of many valuable natural products, including terpenoids like this compound, is often limited by low yields from their natural sources. mdpi.com Metabolic engineering offers a promising solution to enhance the production of these compounds in either their native plant hosts or engineered microbial systems. researchgate.netnih.gov

Terpenoids are synthesized via two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. d-nb.infoscienceopen.com These pathways produce the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are then converted into a vast array of terpene skeletons by enzymes called terpene synthases (TPSs). mdpi.comd-nb.info

Future research should focus on identifying and characterizing the specific enzymes involved in the this compound biosynthetic pathway. Once these genes are identified, various genetic engineering strategies can be employed for production optimization. scienceopen.com This could involve overexpressing key enzymes to increase metabolic flux towards this compound or down-regulating competing pathways to redirect precursors. nih.gov The introduction of novel or modified enzymes could also be used to generate new this compound derivatives, a process known as combinatorial biosynthesis.

Table 4: Key Gene/Enzyme Targets for Engineering Terpenoid Biosynthesis

| Pathway Stage | Key Enzymes/Genes | Engineering Strategy |

|---|---|---|

| Upstream (Precursor Supply) | DXS (1-deoxy-D-xylulose-5-phosphate synthase), DXR (DXP reductoisomerase) | Overexpression of DXS and DXR genes to increase the supply of precursors from the MEP pathway. scienceopen.com |

| Upstream (Precursor Supply) | HMGR (HMG-CoA reductase) | Overexpression of HMGR, a key regulatory enzyme in the MVA pathway. |

| Midstream (Skeleton Formation) | Terpene Synthases (TPSs) | Identification and overexpression of the specific TPS responsible for forming the core this compound skeleton. mdpi.com |

| Downstream (Modification) | Cytochrome P450s, Glycosyltransferases | Identification and manipulation of enzymes that perform final modifications (e.g., hydroxylation, glycosylation) to produce the final this compound molecule. |

Development of Standardized Analytical Protocols across Research Institutions

To ensure the reliability, reproducibility, and comparability of research findings on this compound, the development of standardized analytical protocols is essential. fiocruz.brglobalresearchonline.net The chemical complexity of natural product extracts necessitates robust and validated methods for identification, quantification, and quality control. researchgate.net

Standardization involves defining parameters for every step of the analytical process, from raw material collection and processing to extraction and final analysis. fiocruz.br This ensures that researchers in different laboratories are working with well-characterized material of consistent quality. The use of chemical markers—specific, quantifiable compounds within a plant extract—is a cornerstone of standardization. ijam.co.in